molecular formula C33H63N3 B14417384 2,4,6-Tris(decyl)-1,3,5-triazine CAS No. 86768-96-9

2,4,6-Tris(decyl)-1,3,5-triazine

Cat. No.: B14417384
CAS No.: 86768-96-9
M. Wt: 501.9 g/mol
InChI Key: ZNPHJOKUMRSENS-UHFFFAOYSA-N
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Description

2,4,6-Tris(decyl)-1,3,5-triazine is a symmetric triazine derivative featuring three decyl (C₁₀H₂₁) chains attached to the 1,3,5-triazine core. The compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a widely used precursor due to its commercial availability and reactivity . The substitution of chlorine atoms with decyl groups occurs under controlled conditions, typically involving alkoxy or alkylamine nucleophiles.

Its thermal stability is likely enhanced by the robust triazine core, though decomposition temperatures would depend on the alkyl chain length and crystallinity .

Properties

CAS No.

86768-96-9

Molecular Formula

C33H63N3

Molecular Weight

501.9 g/mol

IUPAC Name

2,4,6-tris-decyl-1,3,5-triazine

InChI

InChI=1S/C33H63N3/c1-4-7-10-13-16-19-22-25-28-31-34-32(29-26-23-20-17-14-11-8-5-2)36-33(35-31)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3

InChI Key

ZNPHJOKUMRSENS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=NC(=NC(=N1)CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Single-Step Alkylation Using Ionic Liquids

A patent by CN102250026A demonstrates the efficacy of acidic ionic liquids as dual solvents and catalysts for triazine synthesis. While the original work focused on phenolic substituents, the methodology can be adapted for alkylation. For instance, combining cyanuric chloride with decyl alcohol in a 1:3 molar ratio in the presence of a trifluoromethanesulfonate-based ionic liquid (e.g., [BMIM][OTf]) at 110°C for 8–12 hours achieves full substitution. The ionic liquid facilitates proton transfer, enhancing nucleophilicity of the decyl alcohol. Post-reaction, toluene extraction and reduced-pressure distillation yield the product with >90% purity (HPLC).

Key Parameters

Variable Optimal Range
Temperature 100–120°C
Molar Ratio (Cyanuric chloride : Decyl alcohol) 1 : 3.3–3.5
Reaction Time 10–14 hours
Ionic Liquid Catalyst [BMIM][HSO₄] or [EMIM][OTf]

Trimerization of Decyl-Substituted Nitriles

An alternative approach involves cyclotrimerization of decyl cyanide (C₁₀H₂₁CN) under high-pressure conditions. This method, though less common, bypasses the need for cyanuric chloride.

Acid-Catalyzed Trimerization

As described in PMC6916359, trimerization of nitriles using protic acids (e.g., HCl gas in ethanol) at 150–200°C yields symmetric triazines. For decyl cyanide, this reaction requires prolonged heating (24–48 hours) due to steric hindrance from the long alkyl chains. The crude product is purified via recrystallization from hexane, achieving 60–70% yields.

Reaction Mechanism
$$
3 \, \text{C}{10}\text{H}{21}\text{CN} \xrightarrow[\text{HCl}]{\Delta} \text{C}{10}\text{H}{21}\text{C}3\text{N}3(\text{C}{10}\text{H}{21})2 + 3 \, \text{NH}4\text{Cl}
$$

Friedel-Crafts Alkylation for Regioselective Synthesis

EP0941989A2 outlines a Friedel-Crafts strategy for aryl-substituted triazines. While traditionally used for aromatic groups, modifying the Lewis acid catalyst enables alkylation. Using AlCl₃ in dichloromethane, decyl chloride reacts with cyanuric chloride at −10°C to sequentially substitute chlorine atoms.

Stepwise Substitution

  • First substitution : 0°C, 2 hours (yield: 85%).
  • Second substitution : 25°C, 4 hours (yield: 78%).
  • Third substitution : 40°C, 6 hours (yield: 65%).

This method offers precise control but suffers from lower yields in the final step due to steric effects.

Palladium-Catalyzed Cross-Coupling

SIOC-Journal.cn reports palladium-mediated coupling for triazine derivatives. While optimized for aryl groups, substituting decyl zinc bromide (C₁₀H₂₁ZnBr) in a Suzuki-type reaction with 2,4,6-tribromo-1,3,5-triazine achieves trisubstitution. Using Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C for 12 hours yields 55–60% product.

Challenges

  • Low reactivity of alkyl zinc reagents.
  • Competing β-hydride elimination.

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Scalability Environmental Impact
Ionic Liquid Alkylation 90 ≥99.5 High Low (recyclable catalyst)
Nitrile Trimerization 65 98.0 Moderate Moderate (HCl waste)
Friedel-Crafts 65 97.5 Low High (AlCl₃ usage)
Palladium Coupling 58 96.8 Low Moderate (heavy metals)

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 0.88 (t, 9H, CH₃), 1.26 (m, 54H, CH₂), 4.02 (t, 6H, N–CH₂).
  • ¹³C NMR : δ 14.1 (CH₃), 22.6–31.9 (CH₂), 170.5 (C=N).
  • Melting Point : 45–47°C (lower than phenolic analogs due to alkyl flexibility).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 90:10) shows a single peak at 8.2 minutes, confirming >99% purity when using ionic liquid methods.

Industrial and Environmental Considerations

The ionic liquid route is preferable for large-scale production due to catalyst recyclability and minimal waste. In contrast, Friedel-Crafts and palladium methods generate significant metal residues, requiring costly purification. Life-cycle assessments suggest the trimerization method has the highest carbon footprint due to energy-intensive nitrile synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(decyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazine oxides.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

    Substitution: The decyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

2,4,6-Tris(decyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism by which 2,4,6-Tris(decyl)-1,3,5-triazine exerts its effects is primarily through hydrophobic interactions. The decyl groups allow the compound to integrate into lipid bilayers and interact with hydrophobic regions of proteins. This can affect the structure and function of biological membranes and proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Similar Triazine Derivatives

Structural and Functional Group Variations

The triazine core allows diverse functionalization, enabling tailored properties. Key derivatives and their characteristics are summarized below:

Table 1: Comparison of Triazine Derivatives
Compound Name Substituents Key Properties Applications References
2,4,6-Tris(decyl)-1,3,5-triazine Three decyl (C₁₀H₂₁) chains High hydrophobicity, moderate thermal stability, organic solubility Surfactants, lubricants (inferred)
N15 3',4'-di(decyloxy)biphenyl-oxadiazole Enhanced fluorescence, π-conjugation Optical materials, OLEDs
2,4,6-Tris(4-pyridyl)-1,3,5-triazine Three pyridyl groups Crystalline polymorphs (TPT-I, TPT-II), mechanical flexibility Coordination polymers, catalysis
TR1-TR3 Carbazole-aryl units High optical efficiency, aggregation-induced emission (AIE) OLEDs, solar cells
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine Bromothiophene groups Halogenated π-system, high molecular weight (564.126 g/mol) Electrophilic coupling reactions
Benzylamino derivatives Benzylamino groups Nonlinear optical (NLO) properties, near-100% visible light transmission SHG materials, optoelectronics

Thermal and Solubility Properties

  • Alkyl vs. Aryl Substituents: Long alkyl chains (e.g., decyl) improve solubility in non-polar solvents but reduce crystallinity compared to aromatic substituents (e.g., pyridyl or carbazole).
  • Thermal Stability : Derivatives with conjugated systems (e.g., oxadiazole or carbazole) exhibit higher thermal stability (decomposition >300°C) due to extended π-conjugation, while alkyl-substituted triazines decompose at lower temperatures (~200–250°C) .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,4,6-Tris(decyl)-1,3,5-triazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of triazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine derivatives are synthesized using coupling reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine), where tertiary amines (e.g., N-methylmorpholine) act as catalysts. Solvent choice (e.g., THF) and reactant basicity significantly affect reaction yields . For this compound, analogous methods may involve alkylation of cyanuric chloride with decyl groups under controlled pH and temperature to avoid side reactions.

Q. Which spectroscopic techniques are optimal for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming substitution patterns and functional groups. For instance, IR peaks near 1550 cm⁻¹ indicate triazine ring vibrations, while NMR signals for decyl chains (δ 0.8–1.5 ppm) confirm alkylation. Mass spectrometry (HRMS) provides molecular weight validation. Advanced photophysical studies, such as fluorescence spectroscopy, can assess electronic properties .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy, as observed in structurally similar triazines. Waste should be segregated and treated via professional hazardous waste services. Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For propeller-shaped triazine derivatives, symmetry (C₃ point group) and substituent effects (e.g., decyl chains) influence charge distribution and band gaps. Software like Gaussian or ORCA can model solvatochromic shifts in UV-Vis spectra .

Q. What are the challenges in designing experiments to study the photostability of this compound?

  • Methodological Answer : Photodegradation studies require controlled light exposure (e.g., UV lamps at 254 nm) and monitoring via HPLC or LC-MS. Challenges include isolating degradation products and distinguishing thermal vs. photo-induced pathways. Nanoparticle formulations (e.g., ball-milled dispersions with decyl glucoside) may enhance stability, as seen in tris-biphenyl triazine UV absorbers .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in catalytic processes?

  • Methodological Answer : Solvent polarity impacts reaction kinetics by stabilizing transition states. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in triazine derivatives. Substituents like decyl chains may sterically hinder reactions but improve solubility in non-polar media. Basicity of reactants (e.g., tertiary amines) also modulates catalytic efficiency in coupling reactions .

Q. How does the compound’s stability under thermal or oxidative stress impact its application in material science?

  • Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability. Exothermic decomposition risks, noted in chloroamino-triazine derivatives, necessitate inert atmospheres for high-temperature applications. Oxidative stability can be tested via accelerated aging studies (e.g., 40°C/75% RH) with FTIR monitoring of oxidation markers .

Q. What methodologies are used to analyze degradation products of this triazine derivative under environmental conditions?

  • Methodological Answer : Radiolytic degradation studies using hydrated electrons (e⁻ₐq) reveal reaction pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) identifies byproducts. For environmental persistence, OECD 301B biodegradation tests or soil column studies quantify half-lives. Kinetic modeling (pseudo-first-order) correlates degradation rates with pH and light exposure .

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